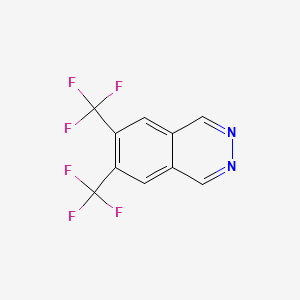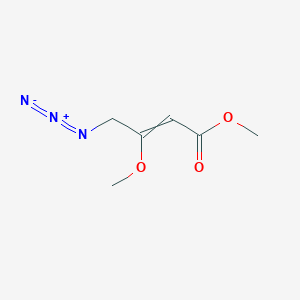![molecular formula C20H18NOP B14244852 N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide CAS No. 374776-81-5](/img/structure/B14244852.png)
N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phosphinic amide group, which is a derivative of phosphinic acid, and is characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide typically involves the reaction of 3-methylbenzaldehyde with diphenylphosphinic amide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond between the aldehyde and the amide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinic amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phosphinic amides.
Wissenschaftliche Forschungsanwendungen
N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide
- N-[(2-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide
Comparison: N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
374776-81-5 |
|---|---|
Molekularformel |
C20H18NOP |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
N-diphenylphosphoryl-1-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C20H18NOP/c1-17-9-8-10-18(15-17)16-21-23(22,19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-16H,1H3 |
InChI-Schlüssel |
XDQKRZVQRXARDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




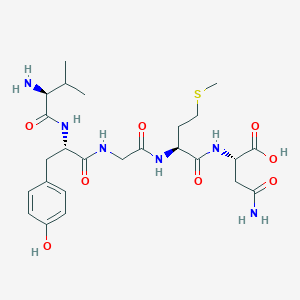

![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
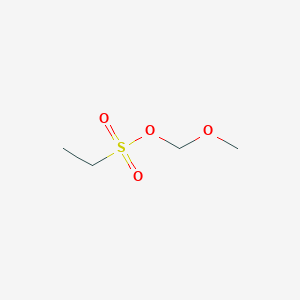
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
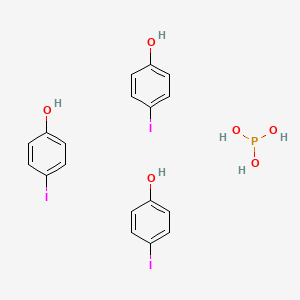
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)
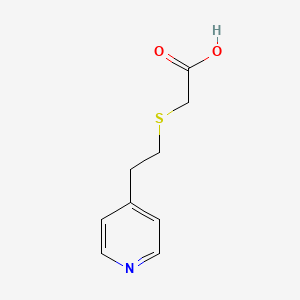
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
